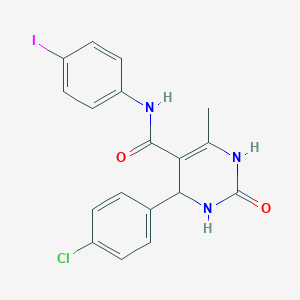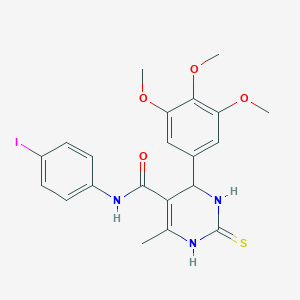
Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate, also known as CDMQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CDMQ belongs to the class of quinolinecarboxylates and is known for its ability to inhibit the activity of certain enzymes and proteins in the body. In
Mecanismo De Acción
The mechanism of action of Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate involves the inhibition of certain enzymes and proteins in the body. Specifically, this compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in a variety of cellular processes including cell growth and proliferation. By inhibiting PKC activity, this compound can prevent the growth and proliferation of cancer cells.
This compound has also been shown to modulate the activity of certain neurotransmitters in the brain. Specifically, this compound has been shown to increase the release of dopamine and serotonin, which are involved in mood regulation and other neurological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. In addition to its effects on PKC activity and neurotransmitter release, this compound has also been shown to modulate the activity of other enzymes and proteins in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate for lab experiments is its ability to inhibit the activity of specific enzymes and proteins. This makes this compound a valuable tool for studying the role of these enzymes and proteins in various cellular processes.
However, one limitation of this compound is its potential toxicity. This compound has been shown to have toxic effects on certain cell types, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate. One potential direction is the development of new cancer treatments based on the inhibition of PKC activity. Another potential direction is the development of new treatments for neurological disorders based on the modulation of neurotransmitter activity.
Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential toxicity and limitations for lab experiments.
Métodos De Síntesis
The synthesis of Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate involves a multi-step reaction process. The starting materials for the synthesis are 2,4-dimethoxyaniline, 8-methoxyquinoline-3-carboxylic acid, and ethyl chloroformate. The reaction involves the formation of an amide bond between the 2,4-dimethoxyaniline and 8-methoxyquinoline-3-carboxylic acid, followed by the addition of ethyl chloroformate to form the ester group. The final product is purified using column chromatography to obtain a pure form of this compound.
Aplicaciones Científicas De Investigación
Ethyl 4-(2,4-dimethoxyanilino)-8-methoxy-3-quinolinecarboxylate has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the field of cancer research. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. This makes this compound a potential candidate for the development of new cancer treatments.
Another potential application of this compound is in the field of neuroscience. This compound has been shown to modulate the activity of certain neurotransmitters in the brain, which could have implications for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
Fórmula molecular |
C21H22N2O5 |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
ethyl 4-(2,4-dimethoxyanilino)-8-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C21H22N2O5/c1-5-28-21(24)15-12-22-20-14(7-6-8-17(20)26-3)19(15)23-16-10-9-13(25-2)11-18(16)27-4/h6-12H,5H2,1-4H3,(H,22,23) |
Clave InChI |
BPRQLHKEHADPED-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=C(C=C(C=C3)OC)OC)C=CC=C2OC |
SMILES canónico |
CCOC(=O)C1=CN=C2C(=C1NC3=C(C=C(C=C3)OC)OC)C=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[3-(benzyloxy)phenyl]-2-(2-chlorophenyl)-5-methyl-N-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285058.png)
![N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B285063.png)



![N-(naphthalen-2-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B285069.png)
![N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285071.png)
![4-chloro-N-(2,4-dimethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzamide](/img/structure/B285072.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285073.png)


![N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285080.png)
![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)
![7-(4-ethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285087.png)
